molecular formula C24H14Cl2FN3O2S B2776418 (Z)-2-cyano-3-(5-(2,4-dichlorophenyl)furan-2-yl)-N-(5-(4-fluorobenzyl)thiazol-2-yl)acrylamide CAS No. 469870-81-3

(Z)-2-cyano-3-(5-(2,4-dichlorophenyl)furan-2-yl)-N-(5-(4-fluorobenzyl)thiazol-2-yl)acrylamide

Cat. No.: B2776418
CAS No.: 469870-81-3
M. Wt: 498.35
InChI Key: WGHSKSOJKPQSDN-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-cyano-3-(5-(2,4-dichlorophenyl)furan-2-yl)-N-(5-(4-fluorobenzyl)thiazol-2-yl)acrylamide is a useful research compound. Its molecular formula is C24H14Cl2FN3O2S and its molecular weight is 498.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

However, the scientific research applications of similar compounds, particularly those related to acrylamide, can provide insight into potential areas of interest for study:

Acrylamide in Research and Industry

Acrylamide, a compound with the general formula C3H5NO, serves as a foundational chemical in various industrial and research settings. It's extensively used in the production of polyacrylamide gels, which are crucial in laboratories for techniques like PAGE (polyacrylamide gel electrophoresis) for the separation of proteins and nucleic acids. This utility underscores acrylamide's role in biochemistry and molecular biology research (Bergmark, 1997).

Health and Safety Concerns

Despite its utility, acrylamide also presents health risks, particularly due to its neurotoxic and potential carcinogenic properties. Research has focused on understanding its metabolism in humans, its effects on health, and strategies for mitigating exposure. For instance, studies have looked into the metabolism and hemoglobin adduct formation of acrylamide in humans to understand its biotransformation and potential health impacts (Fennell et al., 2005). Additionally, there is interest in the kinetics of elimination of acrylamide and its metabolites in the body, which has implications for assessing exposure risks and the effectiveness of detoxification mechanisms (Fennell et al., 2006).

Exposure Through Diet and Environment

The discovery of acrylamide in heat-processed foods has led to concerns about dietary exposure. Studies have been conducted to evaluate the levels of acrylamide in different foods and its potential health risks, emphasizing the importance of understanding how common dietary habits contribute to overall acrylamide exposure (Schettgen et al., 2004). Research into biomarkers of acrylamide exposure, such as hemoglobin adducts and mercapturic acids, provides valuable tools for assessing internal exposure levels and the efficacy of dietary and lifestyle interventions to reduce risk (Boettcher et al., 2005).

Properties

IUPAC Name

(Z)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14Cl2FN3O2S/c25-16-3-7-20(21(26)11-16)22-8-6-18(32-22)10-15(12-28)23(31)30-24-29-13-19(33-24)9-14-1-4-17(27)5-2-14/h1-8,10-11,13H,9H2,(H,29,30,31)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHSKSOJKPQSDN-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)/C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14Cl2FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.